molecular formula C16H18N4O4S2 B2846223 N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 868974-00-9

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B2846223
CAS No.: 868974-00-9
M. Wt: 394.46
InChI Key: STINQELFAQFBMG-UHFFFAOYSA-N
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Description

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide and its derivatives show promise in the inhibition of human carbonic anhydrase (hCA) isoforms. These enzymes play crucial roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor in the eye. Compounds in this class have been designed and synthesized with a focus on exploring their inhibitory potential against specific hCA isoforms, revealing insights into the structure-activity relationships necessary for the development of selective hCA inhibitors. Such inhibitors can be pivotal in treating conditions like glaucoma, edema, epilepsy, and certain cancers, where abnormal hCA activity is implicated (Mishra et al., 2016).

Photodynamic Therapy Applications

The compound's relevance extends to photodynamic therapy (PDT) for cancer treatment. Derivatives incorporating the 1,3,4-thiadiazol-2-yl moiety have been found to possess significant singlet oxygen quantum yields, a critical parameter in the efficacy of PDT. These derivatives, by virtue of their photophysical and photochemical properties, including high singlet oxygen generation and appropriate photodegradation quantum yields, hold potential as Type II photosensitizers. Their application in PDT could offer a targeted approach to cancer therapy, minimizing damage to surrounding healthy tissue and enhancing treatment efficacy (Pişkin et al., 2020).

Anticancer and Antimicrobial Activity

Research into N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide derivatives has also unveiled their potential in anticancer and antimicrobial therapy. Specific derivatives have demonstrated significant activity against various cancer cell lines and microbial species, indicating their potential as lead compounds for developing new therapeutic agents. These findings underscore the importance of further investigation into the compound's derivatives for potential medical applications, including antimicrobial resistance and cancer treatment (Karakuş et al., 2018).

Corrosion Inhibition

Beyond biomedical applications, derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have been explored as corrosion inhibitors. Their ability to form stable complexes with metal surfaces, thereby preventing oxidative degradation, highlights their utility in industrial applications where corrosion resistance is paramount. This aspect opens up new avenues for research into materials science and engineering, aiming at extending the lifespan of metal components and structures (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have shown potent antitumor activities against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.

Result of Action

The compound has shown potent growth inhibition properties against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of cell death.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-9(2)5-13(21)18-15-19-20-16(26-15)25-7-14(22)17-10-3-4-11-12(6-10)24-8-23-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STINQELFAQFBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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